

A Comparative Guide to Commercial Pregnanediol ELISA Kits for Researchers

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Compound of Interest

Compound Name: *Pregnanediol*

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For researchers, scientists, and professionals in drug development, the accurate measurement of **pregnanediol** (PDG), the primary urinary metabolite of progesterone, is crucial for a wide range of studies in reproductive health, endocrinology, and beyond. Enzyme-linked immunosorbent assays (ELISAs) offer a sensitive and high-throughput method for this quantification. This guide provides a comparative evaluation of several commercially available **pregnanediol** ELISA kits, presenting their performance characteristics based on manufacturer-provided data to aid in selecting the most suitable kit for your research needs.

Performance Characteristics of Commercial Pregnanediol ELISA Kits

The following table summarizes the key performance characteristics of **pregnanediol-3-glucuronide** (PDG) ELISA kits from leading manufacturers. This data has been compiled from the product datasheets and manuals and should be used as a guide for comparison.

Feature	Cayman Chemical	Arbor Assays	Invitrogen (Thermo Fisher Scientific)	FineTest
Product Name	Pregnanediol-3-Glucuronide (PDG) ELISA Kit	DetectX® Pregnanediol-3-Glucuronide (PDG) ELISA Kit	Pregnanediol-3-Glucuronide (PDG) Competitive ELISA Kit	Human PDG(Pregnanediol-3-Glucuronide) ELISA Kit
Catalog Number	501300	K037-H1/H5	EIAPDG	EH4118
Assay Type	Competitive ELISA	Competitive ELISA	Competitive ELISA	Competitive ELISA
Assay Range	0.4 - 50 ng/mL	0.391 - 50 ng/mL	0.391 - 50 ng/mL	15.625 - 1000 pg/mL
Sensitivity	0.94 ng/mL (80% B/B0)	0.180 ng/mL	0.18 ng/mL	9.375 pg/mL
Sample Types	Urine	Extracted Serum, Extracted Plasma, Urine, Tissue Culture Media, Fecal Extracts	Extracted Serum, Plasma, Urine, Dried Fecal Extracts, Cell Culture Medium	Serum, Plasma, Cell Culture Supernatant, Cell or Tissue Lysate, Other liquid samples
Intra-Assay CV (%)	Not specified	Not specified	4.1% [1]	Not specified
Inter-Assay CV (%)	Not specified	Not specified	6.4% [1]	Not specified
Assay Duration	~3 hours	2.5 hours [2]	2.5 hours [1]	2 hours
Detection	Colorimetric (405 nm)	Colorimetric (450 nm)	Colorimetric (450 nm)	Colorimetric (450 nm)

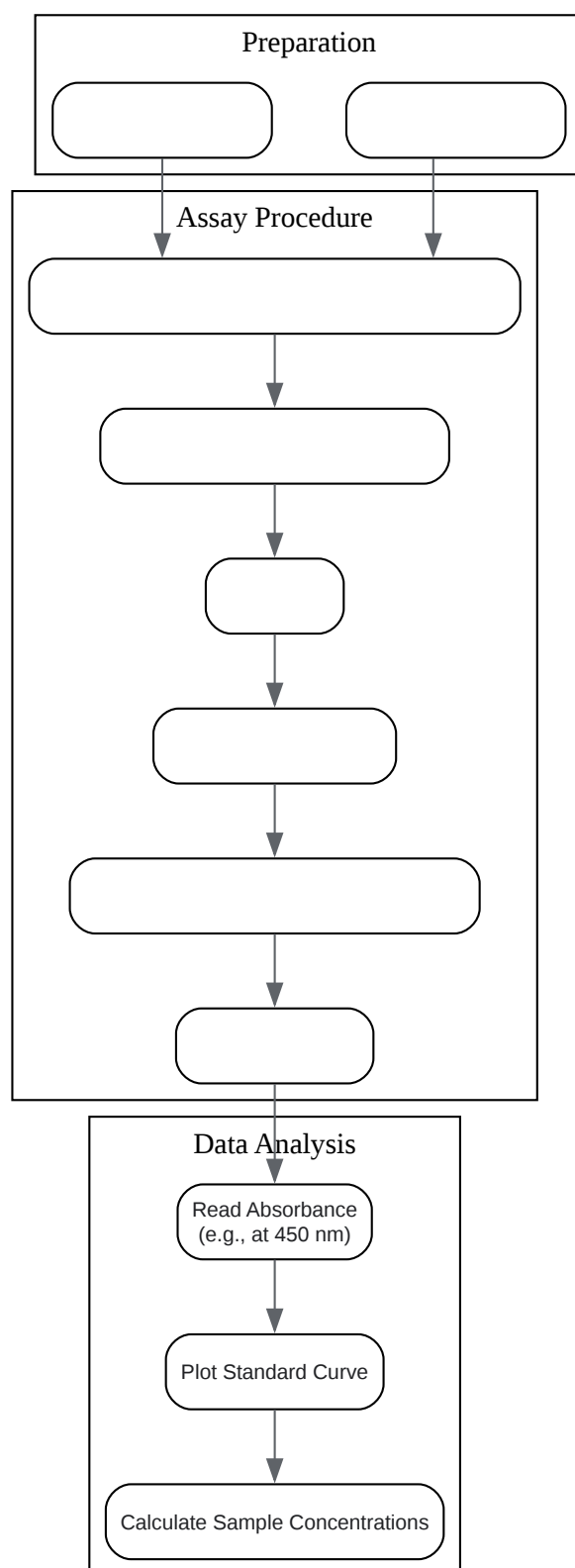
Experimental Protocols

The general principle for these kits is a competitive ELISA. Below is a generalized experimental protocol based on the information provided by the manufacturers. For precise details, always refer to the specific kit manual.

Principle of the Assay

These kits are competitive immunoassays for the quantitative determination of PDG. A known amount of PDG conjugated to an enzyme (like horseradish peroxidase - HRP) competes with the PDG in the sample for a limited number of binding sites on a specific anti-PDG antibody. The amount of enzyme-conjugated PDG bound to the antibody is inversely proportional to the concentration of PDG in the sample. The reaction is visualized by the addition of a substrate that produces a colored product, and the intensity of the color is measured using a microplate reader.

Typical Experimental Workflow



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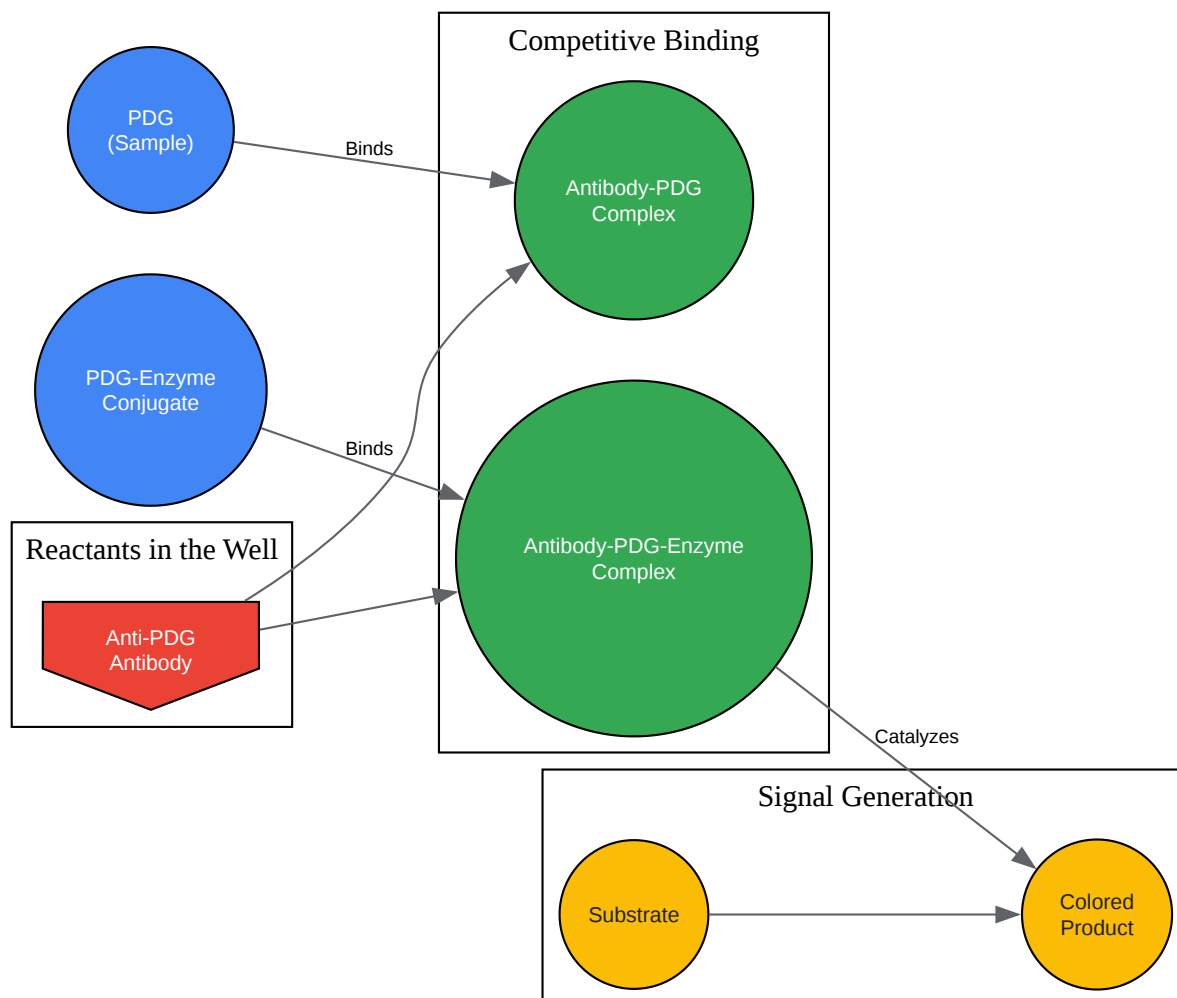
Figure 1. A generalized workflow for a competitive **pregnanediol** ELISA.

Key Experimental Steps:

- **Reagent and Sample Preparation:** Prepare all reagents, standards, and samples as instructed in the kit manual. This may involve diluting buffers and standards, and potentially extracting PDG from complex sample matrices.
- **Assay Reaction:** Pipette standards and samples into the wells of the antibody-coated microplate. Add the PDG-enzyme conjugate to each well.
- **Incubation:** Incubate the plate for the time and temperature specified in the protocol to allow for the competitive binding reaction to occur.
- **Washing:** Wash the plate multiple times to remove any unbound reagents.
- **Substrate Addition and Incubation:** Add the substrate solution to each well and incubate for the specified time to allow the color to develop.
- **Stopping the Reaction:** Add the stop solution to terminate the enzymatic reaction.
- **Data Acquisition and Analysis:** Read the absorbance of each well using a microplate reader at the recommended wavelength. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PDG in the samples.

Signaling Pathway and Logical Relationships

The underlying principle of a competitive ELISA is based on the competition for antibody binding sites. This can be visualized as follows:



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Figure 2. Competitive binding principle in a **pregnanediol** ELISA.

Discussion

The choice of a **pregnanediol** ELISA kit will depend on the specific requirements of the research.

- **Sensitivity and Assay Range:** For studies expecting low concentrations of PDG, the kits from Arbor Assays, Invitrogen, and FineTest, with their higher sensitivity (lower detection limits), may be more suitable. The FineTest kit, in particular, claims a very high sensitivity in the pg/mL range. The Cayman Chemical kit has a slightly higher detection limit but a comparable assay range to Arbor Assays and Invitrogen.
- **Sample Type:** All kits are suitable for urine samples. However, for researchers working with serum, plasma, or fecal extracts, the kits from Arbor Assays and Invitrogen are explicitly validated for these sample types after extraction. The FineTest kit also lists a wide range of compatible sample types.
- **Precision:** The intra- and inter-assay CVs are important indicators of the reproducibility of a kit. Invitrogen provides specific data for their kit, showing good precision with CVs below 10%.^[1] For the other kits, this information was not as readily available in the initial search and may require direct inquiry with the manufacturers.
- **Cross-Reactivity:** A critical parameter for steroid hormone immunoassays is the cross-reactivity with other structurally similar hormones. The Cayman Chemical kit provides a detailed list of cross-reactants, showing high specificity for **pregnanediol-3-glucuronide**. Researchers should carefully consider the potential for cross-reactivity with other metabolites present in their samples.

In conclusion, all the evaluated kits provide a viable option for the quantification of **pregnanediol**. The final decision should be based on a careful consideration of the specific needs of the study, including the required sensitivity, the sample matrix to be used, and the desired level of precision. It is always recommended to perform an in-house validation of the chosen kit with the specific sample type to ensure optimal performance.

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References

- 1. Pregnanediol-3-Glucuronide (PDG) Competitive ELISA Kit (EIAPDG) - Invitrogen [thermofisher.com]
- 2. arborassays.com [arborassays.com]
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